molecular formula C7H8BrFN2 B13941151 2-Bromo-6-(2-fluoropropan-2-yl)pyrazine

2-Bromo-6-(2-fluoropropan-2-yl)pyrazine

Cat. No.: B13941151
M. Wt: 219.05 g/mol
InChI Key: FZVMCUQIFMYGFJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-fluoropropan-2-yl)pyrazine is a halogenated pyrazine derivative featuring a bromine atom at the 2-position and a fluorinated isopropyl group (2-fluoropropan-2-yl) at the 6-position of the pyrazine ring. This compound belongs to a class of heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The bromine substituent enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

2-bromo-6-(2-fluoropropan-2-yl)pyrazine

InChI

InChI=1S/C7H8BrFN2/c1-7(2,9)5-3-10-4-6(8)11-5/h3-4H,1-2H3

InChI Key

FZVMCUQIFMYGFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=N1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2-fluoropropan-2-yl)pyrazine typically involves the bromination of 6-(2-fluoropropan-2-yl)pyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of 2-Bromo-6-(2-fluoropropan-2-yl)pyrazine may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2-fluoropropan-2-yl)pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form 6-(2-fluoropropan-2-yl)pyrazine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

    Substitution Reactions: Formation of substituted pyrazines with various functional groups.

    Oxidation Reactions: Formation of pyrazine N-oxides.

    Reduction Reactions: Formation of 6-(2-fluoropropan-2-yl)pyrazine.

Scientific Research Applications

2-Bromo-6-(2-fluoropropan-2-yl)pyrazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2-fluoropropan-2-yl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Alkyl Substituents: Bromine at the 2-position (as in the target compound) provides a reactive site for Suzuki or Ullmann couplings, unlike methyl/ethyl groups in flavor compounds like 3-ethyl-2,5-dimethylpyrazine .

Antimicrobial Activity : Halogenated pyrazines (e.g., 5-Bromo-6-chloropyrazin-2-amine) exhibit antimicrobial properties linked to halogen-induced electron withdrawal, which disrupt microbial enzyme function . The target compound’s fluorine may enhance this effect due to stronger electronegativity.

Volatility and Aroma: Non-halogenated pyrazines (e.g., 3-ethyl-2,5-dimethylpyrazine) dominate in flavor applications due to low molecular weight and volatility, whereas bromo-fluorinated derivatives are less volatile and more suited for non-volatile applications .

Synthetic Utility : The trifluoroethoxy group in 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine is used in radiopharmaceuticals, highlighting how fluorinated pyrazines can be tailored for specialized roles .

Pharmacological and Functional Comparisons

  • Multi-Target Interactions : Pyrazines in Maotai liquor (e.g., 2,5-dimethylpyrazine) interact with multiple pharmacological targets, suggesting broad bioactivity . Bromo-fluorinated derivatives like the target compound may exhibit similar polypharmacology but with enhanced specificity due to halogenation.
  • Antimicrobial Potential: Computational studies correlate pyrazine odor thresholds with antimicrobial activity . The fluorine in the target compound could lower the odor threshold while increasing antimicrobial potency compared to non-fluorinated analogs.
  • Crystal Engineering : Bromine’s polarizability enables halogen bonding in crystal structures, as seen in 6-bromo-N2-methylpyrazine-2,3-diamine . This property is critical for designing materials with specific lattice arrangements.

Agricultural and Industrial Relevance

  • Pyrazine Biosynthesis : Pyrazines in plants (e.g., ethenyl-pyrazine) are upregulated by phosphorus-sulfur fertilizers, suggesting agricultural utility . The target compound’s halogenation may resist biodegradation, making it a candidate for slow-release agrochemicals.
  • Thermal Stability : Fluorinated pyrazines (e.g., the target compound) likely exhibit higher thermal stability than methylated analogs, advantageous in high-temperature industrial processes .

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